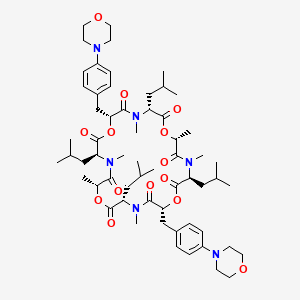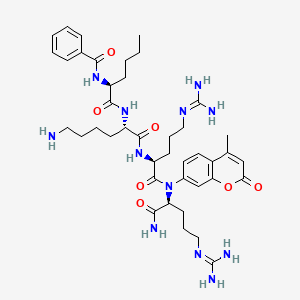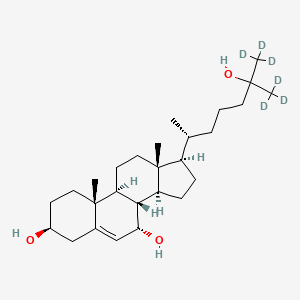
Cocaine-d3 (CRM)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cocaine-d3 (Certified Reference Material) is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cocaine. It is structurally categorized as a tropane alkaloid and is often utilized in forensic and toxicological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the esterification of ecgonine methyl ester with benzoyl chloride in the presence of deuterated methanol .
Industrial Production Methods: Industrial production of Cocaine-d3 follows stringent protocols to ensure the purity and consistency of the product. The process involves multiple steps of purification and characterization to meet the standards required for a Certified Reference Material. The final product is often formulated as a solution in acetonitrile .
Análisis De Reacciones Químicas
Types of Reactions: Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to form benzoylecgonine-d3.
Hydrolysis: The ester bond in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid.
Reduction: Reduction reactions can convert Cocaine-d3 to its corresponding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed.
Major Products:
- Benzoylecgonine-d3
- Ecgonine methyl ester-d3
- Benzoic acid
Aplicaciones Científicas De Investigación
Cocaine-d3 is extensively used in scientific research, particularly in:
- Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of cocaine in various samples .
- Biology: Studying the metabolic pathways and pharmacokinetics of cocaine in biological systems.
- Medicine: Investigating the effects of cocaine and its metabolites on the human body.
- Industry: Quality control and validation of analytical methods in forensic laboratories .
Mecanismo De Acción
Cocaine-d3 exerts its effects by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the post-synaptic neurons. The primary molecular targets are the dopamine transporters, which are inhibited by Cocaine-d3, leading to its psychoactive effects .
Similar Compounds:
- Cocaine: The non-deuterated form of Cocaine-d3, used for similar purposes but without the isotopic labeling.
- Benzoylecgonine: A major metabolite of cocaine, often used in drug testing.
- Ecgonine methyl ester: Another metabolite of cocaine, used in metabolic studies .
Uniqueness: Cocaine-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and differentiation from the non-labeled cocaine in analytical applications .
Propiedades
Fórmula molecular |
C17H21NO4 |
|---|---|
Peso molecular |
306.37 g/mol |
Nombre IUPAC |
methyl 3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/i1D3 |
Clave InChI |
ZPUCINDJVBIVPJ-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
SMILES canónico |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[({[4-(beta-D-galactopyranosyloxy)-3-nitrophenyl]methoxy}carbonyl)amino]-alpha-L-lyxo-hexopyranoside](/img/structure/B11936217.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)

![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)


![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)
![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B11936260.png)




